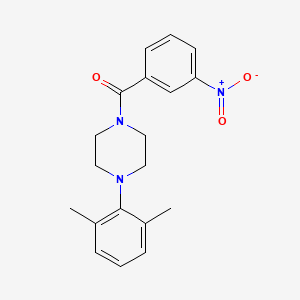![molecular formula C14H8ClF3N2O3 B5824025 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. Due to its inhibitory effect on PARP, the compound has gained significant attention in the field of cancer research, as it has shown promising results in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves the inhibition of PARP, an enzyme that plays a crucial role in DNA repair. PARP inhibitors, such as 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, prevent the repair of damaged DNA, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. Additionally, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potent inhibitory effect on PARP. This makes it an effective tool for studying the role of PARP in DNA repair and cancer cell survival. However, one limitation of using the compound in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide. One potential direction is the development of more potent and selective PARP inhibitors, which could lead to more effective cancer treatments. Additionally, further research is needed to understand the potential side effects and toxicity of the compound, which could help to optimize its use in clinical settings. Finally, the compound could be studied in combination with other cancer treatments, such as immunotherapy, to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can be achieved by using a multi-step process. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-(trifluoromethyl)aniline to form 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. PARP inhibitors, such as 2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, have been shown to be effective in treating various types of cancer, including breast, ovarian, and prostate cancer. The compound works by inhibiting the repair of damaged DNA, which leads to the death of cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O3/c15-12-5-4-10(20(22)23)7-11(12)13(21)19-9-3-1-2-8(6-9)14(16,17)18/h1-7H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFXIOPXAMPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]ethanol](/img/structure/B5823949.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B5823963.png)









